3-(Aminomethyl)oxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Aminomethyl)oxetane-3-carboxylic acid” is a chemical compound with the empirical formula C4H7NO3 . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a topic of research. Aza-Michael addition, a powerful and versatile method for constructing C–N bonds containing various highly functional organic compounds, has been used for the preparation of NH-heterocyclic derivatives .Molecular Structure Analysis
The molecular weight of “this compound” is 117.10 . The SMILES string representation of its structure isNC1(COC1)C(O)=O
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its melting point is between 205-210 °C . It is slightly soluble in water .Scientific Research Applications
Bioisosteric Replacement and Physicochemical Properties
3-(Aminomethyl)oxetane-3-carboxylic acid and its derivatives, particularly oxetan-3-ol, have been evaluated as potential bioisosteres for the carboxylic acid functional group. This research indicates the oxetane ring can act as an isostere of the carbonyl moiety, suggesting its utility in drug design for enhancing physicochemical properties. Specifically, oxetan-3-ol and related structures were synthesized and assessed for their ability to inhibit eicosanoid biosynthesis, highlighting their potential as isosteric replacements for improving drug attributes (Lassalas et al., 2017).
Synthetic Routes to Oxetin Stereoisomers
A novel synthesis approach for all four stereoisomers of 3-amino-2-oxetanecarboxylic acid (oxetin) demonstrates the versatility of this compound in organic synthesis. Utilizing the Paternò-Büchi photochemical [2 + 2] cycloaddition, this method allows for the production of enantiomerically pure oxetin, offering a scalable route to these compounds. This development opens up new possibilities for the incorporation of oxetin into various pharmaceutical compounds, underlining its significance in medicinal chemistry (Kassir et al., 2016).
Diverse 3-Aminooxetanes Preparation
The oxetane ring's adaptability in drug discovery is further exemplified by its role as a bioisostere for both the geminal dimethyl group and the carbonyl group. A straightforward approach for creating structurally diverse 3-aminooxetanes showcases the oxetane ring's potential in generating new molecular entities for therapeutic applications. This research underscores the utility of this compound derivatives in accessing a broad range of functionalized aminooxetanes, pivotal for innovative drug development (Hamzik & Brubaker, 2010).
Unusual Amino Acids in Medicinal Chemistry
Unusual amino acids, including those derived from this compound, play a critical role in medicinal chemistry. Their unique structure, combining amine and carboxyl groups with a chiral center, allows for the synthesis of complex molecules. These amino acids serve as valuable components in drug design, offering high functionality and enabling the development of peptidomimetic drugs and novel therapeutic agents. The inclusion of this compound derivatives in this context highlights their importance in creating new medicinal compounds (Blaskovich, 2016).
Safety and Hazards
“3-(Aminomethyl)oxetane-3-carboxylic acid” is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The future directions of “3-(Aminomethyl)oxetane-3-carboxylic acid” could involve its increased use in the synthesis of various highly functional organic compounds, given the versatility of the Aza-Michael addition method . The four-membered oxetane ring has been increasingly exploited for its influence on physicochemical properties as a stable motif in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that this compound is a heterocyclic carboxylic acid derivative, which is primarily used in laboratory organic synthesis . It serves as an intermediate in pharmaceutical research and development .
Mode of Action
The specific mode of action of 3-(Aminomethyl)oxetane-3-carboxylic acid is not well-documented. As a chemical intermediate, it likely interacts with its targets through chemical reactions to form new compounds. The exact nature of these interactions and the resulting changes would depend on the specific context of the synthesis .
Biochemical Pathways
As a chemical intermediate, it is involved in various synthetic pathways in pharmaceutical research . The downstream effects would be dependent on the specific reactions and compounds involved.
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely depend on the specific compounds it is used to synthesize .
Result of Action
As a synthetic intermediate, its effects would be determined by the properties of the final compounds it is used to produce .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at -20°C .
Biochemical Analysis
Biochemical Properties
Oxetane-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the oxetane compound .
Cellular Effects
Oxetane-containing compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(Aminomethyl)oxetane-3-carboxylic acid is not well-defined. Oxetane-containing compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxetane-containing compounds are known for their propensity to undergo ring-opening reactions, which could potentially influence their stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Oxetane-containing compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Properties
IUPAC Name |
3-(aminomethyl)oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-1-5(4(7)8)2-9-3-5/h1-3,6H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMENSXXKJICSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1526540-96-4 |
Source
|
Record name | 3-(aminomethyl)oxetane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.